N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide
Description
N'-[(Thiophen-2-yl)methyl]-N-[(Thiophen-3-yl)methyl]ethanediamide is a diamide derivative featuring two thiophene rings attached via methylene bridges to an ethanediamide core (Fig. 1). Its molecular formula is C₁₃H₁₄N₂O₂S₂, with a molecular weight of 306.39 g/mol. The compound’s structure combines the electronic properties of thiophene heterocycles with the hydrogen-bonding capacity of amide groups, making it a candidate for materials science and pharmaceutical applications.
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(13-6-9-3-5-17-8-9)12(16)14-7-10-2-1-4-18-10/h1-5,8H,6-7H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXWYHKIVMXOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of thiophene-2-carboxaldehyde and thiophene-3-amine under specific conditions. The reaction proceeds through the formation of an imine intermediate, followed by reduction to form the diamide compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N'-[2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)ethyl]-N-[(Thiophen-2-yl)methyl]Ethanediamide
This analog (CAS: 946303-20-4, C₁₇H₂₁N₃O₂S₂ , MW: 363.50 g/mol) shares the ethanediamide core and thiophene-methyl substituents but includes a pyrrolidinyl group and an extended ethyl chain (Fig. 2) . Key differences include:
- Substituent Complexity : The pyrrolidinyl group introduces a tertiary amine, enhancing solubility in polar solvents compared to the simpler target compound.
- Molecular Weight : The higher MW (363.50 vs. 306.39) may reduce bioavailability in drug delivery contexts.
Table 1: Structural Comparison
Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide () is a monocarboxamide with a nitroaryl group. Comparisons include:
- Amide vs.
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings (8.5–13.5°) influence crystal packing via weak C–H⋯O/S interactions . Similar steric effects may govern the target compound’s solid-state behavior.
- Bioactivity: Thiophene carboxamides exhibit genotoxicity and antimicrobial activity , suggesting the diamide derivative could share these properties if the thiophene rings modulate electronic interactions with biological targets.
Thioamide Analogs
Thioamides (e.g., ) replace amide oxygen with sulfur, altering electronic and conformational properties:
- Synthesis Methods : Thioamides are synthesized via thiobenzimidazolones or ynamide-mediated routes , whereas the target compound likely requires conventional amide coupling (e.g., EDCI/HOBt).
- Stability : Thioamides are more prone to oxidation than oxy-amides, limiting their utility in oxidative environments.
Table 2: Functional Group Impact
| Property | Target Compound (Amide) | Thioamide |
|---|---|---|
| Bond Length (C–X) | C=O (~1.23 Å) | C=S (~1.65 Å) |
| Hydrogen Bonding | Strong (N–H⋯O) | Weaker (N–H⋯S) |
| Oxidation Stability | High | Low |
Phthalimide Derivatives
- Applications: Phthalimides are monomers for polyimides , whereas the target compound’s diamide structure may suit coordination chemistry or supramolecular assembly.
Biological Activity
N'-[(thiophen-2-yl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C12H12N2S2, with a molecular weight of approximately 240.35 g/mol. The compound features two thiophene rings attached to an ethanediamide backbone, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : These compounds may affect pathways such as PI3K/Akt/mTOR, which are crucial in cancer biology.
Anticancer Properties
Several studies have investigated the anticancer potential of thiophene derivatives. For instance, a series of substituted thiophene compounds were evaluated for their anti-tumor activities against various cancer cell lines. The results indicated that these compounds exhibited moderate to excellent activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 0.20 µM to 1.25 µM for the most potent derivatives .
Antimicrobial Activity
Thiophene derivatives have also demonstrated significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Studies
- Study on Antitumor Activity : A recent study synthesized a range of thiophene-based compounds and tested their efficacy as dual inhibitors of PI3Kα/mTOR. One compound showed an IC50 value of 0.20 µM against A549 cells, indicating strong potential as an anticancer agent .
- Antimicrobial Efficacy : Another case study evaluated the antimicrobial effects of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting that these compounds could be developed into effective antibiotics .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
